Cas no 99952-45-1 (tert-butyl {(1S)-2-[(2S)-2-formylpyrrolidin-1-yl]-1-methyl-2-oxoethyl}carbamate)
99952-45-1 structure
Product Name:tert-butyl {(1S)-2-[(2S)-2-formylpyrrolidin-1-yl]-1-methyl-2-oxoethyl}carbamate
CAS-nummer:99952-45-1
MF:C13H22N2O4
MW:270.324783802032
CID:1992957
PubChem ID:5746681
Update Time:2025-04-21
tert-butyl {(1S)-2-[(2S)-2-formylpyrrolidin-1-yl]-1-methyl-2-oxoethyl}carbamate Chemische en fysische eigenschappen
Naam en identificatie
-
- tert-butyl {(1S)-2-[(2S)-2-formylpyrrolidin-1-yl]-1-methyl-2-oxoethyl}carbamate
- tert-butyl N-[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
- 99952-45-1
- Carbamic acid, (2-(2-formyl-1-pyrrolidinyl)-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (S-(R*,R*))-
- SCHEMBL10604758
- MHCFMRIMHHAGFY-UWVGGRQHSA-N
- DTXSID90244355
- t-Butyloxycarbonyl-alanyl-prolinal
-
- Inchi: 1S/C13H22N2O4/c1-9(14-12(18)19-13(2,3)4)11(17)15-7-5-6-10(15)8-16/h8-10H,5-7H2,1-4H3,(H,14,18)/t9-,10-/m0/s1
- InChI-sleutel: MHCFMRIMHHAGFY-UWVGGRQHSA-N
- LACHT: O=C([C@H](C)NC(=O)OC(C)(C)C)N1CCC[C@H]1C=O
Berekende eigenschappen
- Exacte massa: 270.157957
- Monoisotopische massa: 270.157957
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 362
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 75.7
- XLogP3: 0.9
Experimentele eigenschappen
- Dichtheid: 1.178
- Kookpunt: 434.2°C at 760 mmHg
- Vlampunt: 216.4°C
- Brekindex: 1.53
tert-butyl {(1S)-2-[(2S)-2-formylpyrrolidin-1-yl]-1-methyl-2-oxoethyl}carbamate Gerelateerde literatuur
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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